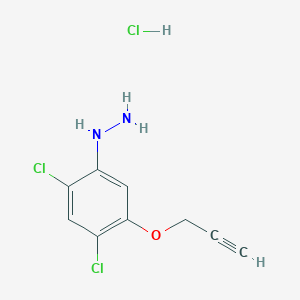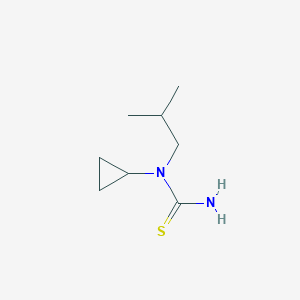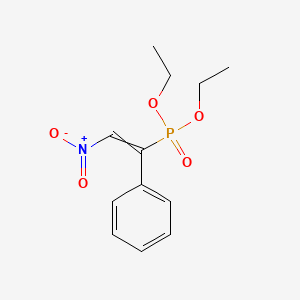
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is a white solid that is not soluble in water . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, particularly herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves several steps. Initially, 2,4-dichloro-5-prop-2-ynoxyphenylamine is reacted with hydrochloric acid to form a salt. This mixture is then cooled to 0°C, and sodium nitrite solution is added dropwise. After maintaining the temperature for an hour, stannous chloride solution is added, and the reaction is allowed to proceed at room temperature for three hours. The resulting mixture is filtered to obtain the hydrazine salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals, especially herbicides.
Mecanismo De Acción
The mechanism of action of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets. It primarily acts by inhibiting certain enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing it and thereby inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Similar in structure but with an isopropoxy group instead of a prop-2-ynoxy group.
(2,4-Dichloro-5-methoxyphenyl)hydrazine: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is unique due to its prop-2-ynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific agrochemicals and pharmaceuticals .
Propiedades
Número CAS |
201420-42-0 |
|---|---|
Fórmula molecular |
C9H9Cl3N2O |
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
(2,4-dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8Cl2N2O.ClH/c1-2-3-14-9-5-8(13-12)6(10)4-7(9)11;/h1,4-5,13H,3,12H2;1H |
Clave InChI |
MXZFMNNVXKMQDG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C(=C1)NN)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)

![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
